Terfenadine, (S)-
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Overview
Description
Terfenadine, (S)- is an antihistamine that was widely used for the treatment of allergic conditions such as allergic rhinitis, hay fever, and allergic skin disorders. It is known for its ability to block histamine H1 receptors, thereby preventing the symptoms of allergies. due to its potential to cause cardiac arrhythmia by prolonging the QT interval, it has been largely replaced by its active metabolite, fexofenadine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Terfenadine involves several steps, starting from the reaction of 4-tert-butylbenzyl chloride with piperidine to form 4-tert-butylbenzylpiperidine. This intermediate is then reacted with diphenylmethanol under acidic conditions to yield Terfenadine .
Industrial Production Methods
Industrial production of Terfenadine typically involves large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for higher yields and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Terfenadine undergoes several types of chemical reactions, including:
Oxidation: Terfenadine can be oxidized to form its active metabolite, fexofenadine.
Substitution: Various substitution reactions can be performed on the aromatic rings of Terfenadine to create derivatives with different properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Reagents like halogens or nitro groups can be introduced under electrophilic aromatic substitution conditions
Major Products Formed
The major product formed from the oxidation of Terfenadine is fexofenadine, which is a safer alternative with fewer cardiac side effects .
Scientific Research Applications
Terfenadine has been studied for various scientific research applications, including:
Chemistry: Used as a model compound for studying the effects of structural modifications on antihistamine activity.
Biology: Investigated for its interactions with various biological receptors and its effects on cellular processes.
Medicine: Explored for its potential use in treating other conditions beyond allergies, such as its antimicrobial activity against certain bacterial pathogens
Industry: Utilized in the development of new antihistamine drugs and as a reference compound in pharmaceutical research
Mechanism of Action
Terfenadine exerts its effects by competing with histamine for binding at H1-receptor sites in the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle. This reversible binding suppresses the formation of edema, flare, and pruritus resulting from histaminic activity. Terfenadine does not readily cross the blood-brain barrier, minimizing central nervous system depression .
Comparison with Similar Compounds
Similar Compounds
Astemizole: Another antihistamine with a similar structure and mechanism of action but also associated with cardiac side effects.
Haloperidol: A butyrophenone antipsychotic with structural similarities to Terfenadine.
Fexofenadine: The active metabolite of Terfenadine, which is safer and does not cause cardiac arrhythmia
Uniqueness
Terfenadine’s uniqueness lies in its ability to be metabolized into fexofenadine, which retains the antihistamine activity without the associated cardiac risks. This makes it a valuable compound for studying the metabolism and safety profiles of antihistamines .
Properties
CAS No. |
126588-96-3 |
---|---|
Molecular Formula |
C32H41NO2 |
Molecular Weight |
471.7 g/mol |
IUPAC Name |
(1S)-1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol |
InChI |
InChI=1S/C32H41NO2/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3/t30-/m0/s1 |
InChI Key |
GUGOEEXESWIERI-PMERELPUSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@H](CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O |
Origin of Product |
United States |
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